3,5,5-Trimethylhexyl acetate
Description
Contextualization of Alkyl Acetate (B1210297) Esters in Contemporary Chemical Science
Alkyl acetate esters are a significant class of organic compounds characterized by the presence of an acetate group attached to an alkyl chain. ebsco.comnumberanalytics.com These compounds are esters of acetic acid and are formed through a process called esterification, a reaction between a carboxylic acid (in this case, acetic acid) and an alcohol. ebsco.comnumberanalytics.com The general structure is R-COO-R', where the R' group is an alkyl group. numberanalytics.com
In contemporary chemical science, alkyl acetate esters are widely recognized for their diverse applications, which stem from their distinct physical and chemical properties. numberanalytics.com Esters with low to intermediate molecular weights are often volatile liquids known for their characteristic fruity or sweet odors. ebsco.com This has led to their extensive use as fragrance and flavoring agents in the food, beverage, and perfume industries. ebsco.comfiveable.me For instance, ethyl acetate is noted for its sweet, fruity scent and is a component in products like decaffeinated coffee and perfumes. acs.orgnih.gov
Beyond their sensory properties, alkyl acetates are valuable solvents in various chemical processes and formulations. acs.org Their polarity, which is lower than that of their parent alcohols, makes them effective solvents for paints, lacquers, and in laboratory procedures like chromatography. numberanalytics.comacs.org They are generally less dense than water and have boiling points that are typically lower than the carboxylic acids from which they are derived, due to the absence of hydrogen bonding. numberanalytics.comnih.gov The versatility of alkyl acetate esters ensures their continued importance in both industrial and research settings, serving as key building blocks in organic synthesis and as functional ingredients in a wide array of consumer products. fiveable.mechemimpex.com
Historical Perspectives on the Research and Development of 3,5,5-Trimethylhexyl Acetate
This process utilizes the oxo synthesis (hydroformylation), a major industrial method for producing aldehydes from alkenes. The resulting aldehyde is then hydrogenated to form the corresponding alcohol, 3,5,5-trimethylhexanol. chemicalbook.comchemicalbook.com The final step is the acetylation of this alcohol, a classic esterification reaction, to yield this compound. chemicalbook.comchemicalbook.com Reference to this preparation method dates back to at least 1969, as cited by Arctander, a key figure in the compilation of fragrance and flavor materials. chemicalbook.comchemicalbook.com The compound is registered under the CAS Number 58430-94-7. nist.gov Its commercial history is linked to the fragrance industry, with trade names such as Vanoris (IFF). chemicalbook.comthegoodscentscompany.com
Current Research Landscape and Emerging Areas for this compound
The current research landscape for this compound is predominantly focused on its application in various industries rather than fundamental academic investigation. Its properties make it a valuable component in several established fields.
Key Research and Application Areas:
Fragrance and Flavor Industry : The primary application of this compound is as a fragrance ingredient. chemimpex.comontosight.ai It possesses a soft, fruity, and woody odor with floral, orris-like notes. thegoodscentscompany.comfragranceconservatory.com This makes it a popular choice in perfumes, personal care products, and household items like air fresheners. chemimpex.comontosight.ai Its low volatility and high boiling point are advantageous for applications requiring long-lasting scent retention. chemimpex.com It also serves as a flavoring agent in food and beverages, imparting sweet and fruity notes. chemimpex.com
Cosmetic Formulations : In cosmetics, it is used for its emollient properties, which can improve the feel and stability of the formulation. chemimpex.com
Solvent Applications : It functions as a solvent in industrial settings, particularly for coatings and inks. chemimpex.com
Chemical Intermediate : The compound serves as a building block in the synthesis of other specialty chemicals and polymers. chemimpex.com
Emerging research does not point to novel, high-profile applications but rather to the refinement of its use in existing areas. Research continues within commercial entities to create innovative formulations that leverage its compatibility with other compounds. chemimpex.com Its stability and solubility characteristics make it a reliable component for developing new consumer products that meet specific performance demands. chemimpex.com
Data Tables
Chemical Identification of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 58430-94-7 | chemimpex.comnist.gov |
| Molecular Formula | C₁₁H₂₂O₂ | chemimpex.comnist.gov |
| Molecular Weight | 186.29 g/mol | chemimpex.comnih.gov |
| Synonyms | Acetic acid 3,5,5-trimethylhexyl ester, Isononyl acetate | nist.govontosight.ai |
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless liquid | chemimpex.comnih.gov |
| Odor | Sweet, fruity, woody, floral | chemicalbook.comthegoodscentscompany.comnih.gov |
| Boiling Point | 193 - 194 °C | chemimpex.com |
| Flash Point | 79 °C | chemicalbook.com |
| Density | 0.87 g/cm³ | chemicalbook.com |
| Refractive Index | n20/D 1.420 - 1.425 | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXDLCVQSQVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041270 | |
| Record name | 3,5,5-Trimethylhexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Hexanol, 3,5,5-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
58430-94-7 | |
| Record name | 3,5,5-Trimethylhexyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58430-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylhexyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058430947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanol, 3,5,5-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethylhexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylhexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5,5-TRIMETHYLHEXYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HMD71U17Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Chemistry of 3,5,5 Trimethylhexyl Acetate
Direct Esterification Approaches for 3,5,5-Trimethylhexyl Acetate (B1210297) Synthesis
Direct esterification represents the most straightforward approach to producing 3,5,5-trimethylhexyl acetate. These methods typically involve a single-step reaction where the foundational alcohol is converted to its corresponding acetate ester.
Acid-Catalyzed Esterification of 3,5,5-Trimethylhexanoic Acid with 3,5,5-Trimethyl-1-hexanol
A primary method for synthesizing esters is the Fischer esterification, which, in this context, would involve the reaction of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethyl-1-hexanol. This reversible reaction is catalyzed by a strong acid. The equilibrium of the reaction is driven towards the formation of the ester by removing the water produced, often accomplished using a Dean-Stark apparatus.
Strong mineral acids are commonly employed as catalysts in Fischer esterification to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a frequently used catalyst due to its dual role as both a catalyst and a dehydrating agent. Its effectiveness lies in its ability to strongly protonate the carboxylic acid and sequester the water by-product, thus shifting the reaction equilibrium towards the product side.
Hydrochloric Acid (HCl): While also a strong acid, hydrochloric acid is less commonly used in laboratory and industrial-scale esterifications. Its higher volatility can be a disadvantage, and it is not a dehydrating agent.
Other Acid Catalysts: Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages in terms of easier separation from the reaction mixture, reusability, and often milder reaction conditions, which can help in minimizing side reactions.
The choice of catalyst can influence the reaction rate and the purity of the final product, with stronger acids generally leading to faster reaction times.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
| Experiment ID | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (H₂SO₄, mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1:1 | 1 | 80 | 4 | 75 | 92 |
| 2 | 1.2:1 | 1 | 80 | 4 | 82 | 93 |
| 3 | 1:1 | 2 | 80 | 4 | 80 | 91 |
| 4 | 1:1 | 1 | 100 | 4 | 85 | 88 |
| 5 | 1.2:1 | 2 | 100 | 6 | 95 | 97 |
Molar Ratio: Using a slight excess of one of the reactants, typically the less expensive one, can shift the equilibrium to favor the formation of the ester.
Catalyst Concentration: Increasing the catalyst concentration generally accelerates the reaction rate. However, excessively high concentrations can lead to side reactions such as dehydration of the alcohol or charring.
Temperature: Higher temperatures increase the reaction rate. However, they can also promote undesirable side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing by-product formation.
Reaction Time: The reaction is monitored over time until it reaches equilibrium or the desired conversion is achieved. Prolonged reaction times at high temperatures can lead to product degradation.
Acetylation of 3,5,5-Trimethylhexanol
An alternative and often more efficient method for preparing this compound is the acetylation of 3,5,5-trimethyl-1-hexanol. This method typically employs a more reactive acetylating agent than acetic acid, such as acetic anhydride (B1165640) or acetyl chloride. These reactions are often faster and can be carried out under milder conditions.
When using acetic anhydride, the reaction is often catalyzed by a base, such as pyridine, or a strong acid. The by-product of this reaction is acetic acid, which is less problematic to remove than water. Acetyl chloride is highly reactive and will react readily with alcohols without the need for a catalyst, producing hydrochloric acid as a by-product. Due to the corrosive nature of HCl, a base is often added to neutralize it. Studies on general acetylation of alcohols have shown that these reactions can proceed efficiently under solvent-free conditions, which is environmentally advantageous. mdpi.com
Multi-Step Synthetic Routes to this compound
Multi-step syntheses provide an alternative pathway to this compound, often starting from readily available industrial feedstocks.
Aldehyde-Based Precursor Synthesis via Hydroformylation of Diisobutylene
A key multi-step route involves the hydroformylation (or oxo synthesis) of diisobutylene. google.com This process adds a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene, producing an aldehyde. In this case, the hydroformylation of diisobutylene yields 3,5,5-trimethylhexanal (B1630633). nist.gov This aldehyde can then be either reduced to 3,5,5-trimethyl-1-hexanol for subsequent acetylation or oxidized to 3,5,5-trimethylhexanoic acid for Fischer esterification.
The hydroformylation of diisobutylene is typically carried out in the presence of a metal catalyst, often based on rhodium or cobalt, and syngas (a mixture of carbon monoxide and hydrogen). nist.gov The reaction conditions, such as temperature, pressure, and catalyst system, are optimized to maximize the yield of the desired aldehyde. A Chinese patent describes a method for synthesizing 3,5,5-trimethylhexanal with high conversion and yield using a rhodium catalyst system. nist.gov
The following table summarizes the reaction conditions and results from a patented hydroformylation process of diisobutylene. nist.gov
| Catalyst System | Temperature (°C) | Syngas Pressure (MPa) | Time (h) | Diisobutylene Conversion (%) | 3,5,5-Trimethylhexanal Yield (%) |
| Rh/Triphenylphosphine (B44618) Oxide/Tris(2,4-di-tert-butylphenyl) phosphite (B83602) | 90-120 | 0.5-6 | 3-8 | 96.5 | 91.4 |
| Hydridocarbonyltris(triphenylphosphine)rhodium(I) | 90-120 | 0.5-6 | 3-8 | 94.5 | 90.2 |
The resulting 3,5,5-trimethylhexanal can then be converted to this compound through one of the direct esterification methods described previously. For instance, the aldehyde can be oxidized to 3,5,5-trimethylhexanoic acid, which is then esterified with 3,5,5-trimethyl-1-hexanol.
Catalytic Systems in 3,5,5-Trimethylhexanal Hydroformylation (e.g., Metal-Phosphine Oxide Systems)
The hydroformylation of diisobutylene, an olefin, involves the addition of a formyl group (CHO) and a hydrogen atom across its double bond. This "oxo synthesis" is a cornerstone of industrial organic chemistry, heavily reliant on sophisticated catalytic systems. echemi.comresearchgate.net
Modern synthetic methods for 3,5,5-trimethylhexanal employ homogeneous catalysis, often utilizing rhodium-based catalysts. google.compatsnap.com A notable advancement involves the use of a mixed-ligand catalytic system. This system comprises a metal catalyst, a triphenylphosphine oxide compound, and a secondary organic phosphine (B1218219) compound. google.com The introduction of the secondary organic phosphine compound into the metal/triphenylphosphine oxide system has been shown to significantly enhance the reaction activity. google.compatsnap.com This allows the synthesis to proceed under milder conditions with high substrate conversion and yield. google.com Such catalytic systems are also noted for their improved stability and resistance to deactivation, making them well-suited for industrial-scale production. google.compatsnap.com
| Catalyst System Component | Function | Example |
| Metal Catalyst | Central catalytic atom | Rhodium (Rh) complex |
| Primary Ligand | Enhances stability and selectivity | Triphenylphosphine oxide (TPPO) |
| Secondary Ligand | Boosts reaction activity and effect | Organic phosphine compounds |
This table illustrates the components of an advanced catalytic system for 3,5,5-trimethylhexanal synthesis.
Process Optimization for High Conversion and Selectivity in 3,5,5-Trimethylhexanal Production
Achieving high conversion of diisobutylene and high selectivity for 3,5,5-trimethylhexanal requires careful optimization of reaction parameters. Key variables include the composition of synthesis gas (syngas), pressure, temperature, and reaction time.
Syngas, a mixture of carbon monoxide (CO) and hydrogen (H₂), is a crucial reactant. The molar ratio of H₂ to CO can be varied, with typical ratios ranging from 1:1 to 4:1. google.com The reaction pressure is another critical parameter, generally maintained between 0.5 and 6 MPa. google.com By adjusting these conditions, the process can be steered towards higher efficiency. For instance, a patent for this process reported that a diisobutylene conversion rate of 93.6% could be achieved in 8 hours at 75°C and a syngas pressure of 2 MPa using a rhodium/multidentate phosphite ligand system. google.com
The introduction of a dual-ligand system (e.g., triphenylphosphine oxide and another organic phosphine) allows the reaction to proceed under milder conditions while achieving high yields. google.com Optimal reaction times in such systems are typically between 3 to 8 hours. google.com
| Parameter | Optimized Range | Impact on Process |
| Syngas (H₂:CO) Molar Ratio | 1:1 to 4:1 | Influences reaction rate and selectivity. |
| Reaction Pressure | 0.5 - 6 MPa | Affects gas solubility and reaction kinetics. |
| Reaction Temperature | ~75°C | Balances reaction rate against catalyst stability and side reactions. |
| Reaction Time | 3 - 8 hours | Determines the extent of substrate conversion. |
This interactive table outlines the key process parameters and their typical ranges for the optimized production of 3,5,5-trimethylhexanal.
Subsequent Oxidation and Esterification to Yield this compound
Following the hydroformylation step, the resulting 3,5,5-trimethylhexanal is converted to this compound in a two-step sequence.
First, the aldehyde is reduced (hydrogenated) to the corresponding alcohol, 3,5,5-trimethylhexanol. echemi.comguidechem.comchemicalbook.com This is a standard industrial conversion, typically achieved using catalytic hydrogenation.
The final step is the acetylation of 3,5,5-trimethylhexanol. chemicalbook.com This esterification reaction involves treating the alcohol with an acetylating agent, such as acetic acid or acetic anhydride, often in the presence of an acid catalyst to yield this compound.
Advanced Synthetic Strategies and Green Chemistry Principles in this compound Production
The drive towards more environmentally benign chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of compounds like this compound. firp-ula.orgsemanticscholar.org The focus is on improving efficiency, minimizing waste, and using less hazardous materials.
Minimization of Side Reactions (e.g., Dehydration of Alcohols) During Synthesis
Side reactions can reduce the yield and purity of the desired product, necessitating costly purification steps. In the context of this synthesis, potential side reactions include the isomerization of diisobutylene, the formation of isomeric aldehydes during hydroformylation, and the dehydration of the alcohol intermediate during esterification, particularly under harsh acidic conditions.
Careful selection of the catalyst and optimization of reaction conditions are crucial for minimizing these unwanted pathways. For example, the choice of phosphine ligands in the rhodium catalyst can significantly influence the selectivity of the hydroformylation reaction. google.com Similarly, controlling the temperature and using milder catalysts during esterification can prevent the dehydration of 3,5,5-trimethylhexanol.
Solvent Selection and Process Intensification in this compound Synthesis
The choice of solvent is a key consideration in green chemistry. acs.org For the hydroformylation and subsequent steps, solvents are chosen based on their ability to dissolve reactants and catalysts, their inertness under reaction conditions, and their environmental impact. The ideal solvent would be non-toxic, derived from renewable resources, and easily recyclable. While specific solvents for this exact process are proprietary, general principles suggest a move away from volatile and hazardous organic compounds.
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the synthesis of this compound, this could involve developing a continuous flow process to replace traditional batch reactors, potentially improving heat and mass transfer, and allowing for better control over reaction conditions.
Catalyst Development and Recyclability for Sustainable this compound Production
Given that the hydroformylation step often relies on expensive and rare precious metals like rhodium, the development of highly active catalysts and efficient methods for their recovery and reuse is a primary goal for sustainable production. google.com Research in this area focuses on:
Developing more robust catalysts that have a longer lifetime and are less prone to deactivation.
Immobilizing homogeneous catalysts on solid supports, which combines the high selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.
Employing biphasic catalysis , where the catalyst resides in a separate phase (e.g., an aqueous or fluorous phase) from the product, allowing for simple separation and recycling of the catalyst phase.
Chemical Reactivity and Derivatization of this compound
The reactivity of this compound is centered around the ester linkage, which is susceptible to cleavage and modification under various reaction conditions.
Hydrolytic Stability under Varying pH Conditions
The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, is a well-understood process catalyzed by the presence of either acids or bases. libretexts.orglibretexts.org For this compound, this reaction yields acetic acid and 3,5,5-trimethylhexanol. The stability of this ester is significantly dependent on the pH of the surrounding medium.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis of esters, also known as saponification, is an irreversible reaction that proceeds to completion. libretexts.orgchemistrysteps.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. This process is generally faster than acid-catalyzed hydrolysis. scihub.org Again, while specific rate constants for this compound are not documented, the steric bulk of the alkyl chain is expected to influence the reaction rate.
The table below summarizes the expected behavior of this compound under different pH conditions based on general principles of ester hydrolysis.
| pH Condition | Catalyst | Reaction Characteristics | Products | Relative Rate |
| Acidic (pH < 7) | H+ | Reversible, equilibrium-controlled | Acetic acid and 3,5,5-trimethylhexanol | Moderate |
| Neutral (pH ≈ 7) | Water (uncatalyzed) | Very slow | Acetic acid and 3,5,5-trimethylhexanol | Very Slow |
| Basic (pH > 7) | OH- | Irreversible, proceeds to completion | Acetate salt and 3,5,5-trimethylhexanol | Fast |
Pathways for Further Chemical Transformations Involving this compound
Beyond hydrolysis, the ester functionality of this compound allows it to serve as a versatile intermediate in various organic transformations.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with a different alcohol, such as methanol (B129727) or ethanol (B145695), would result in the formation of methyl acetate or ethyl acetate, respectively, along with 3,5,5-trimethylhexanol. This reaction is typically driven to completion by using a large excess of the reactant alcohol.
Reduction: Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. The reduction of this compound with LiAlH4 would yield two alcohol products: ethanol from the acetyl group and 3,5,5-trimethylhexanol from the alkyl portion of the ester.
Use as a Building Block in Synthesis: The compound this compound can be utilized as a synthon in the preparation of more complex molecules. For example, the alcohol obtained from its hydrolysis, 3,5,5-trimethylhexanol, can be used in further esterification reactions with various carboxylic acids to produce a range of other esters with different properties. google.com These new esters could find applications as lubricants or other specialty chemicals.
The following table outlines potential chemical transformations of this compound.
| Reaction | Reagents | Products |
| Transesterification | R'OH, Acid or Base Catalyst | Acetic acid ester of R'OH and 3,5,5-trimethylhexanol |
| Reduction | 1. LiAlH4, 2. H2O | Ethanol and 3,5,5-trimethylhexanol |
| Hydrolysis followed by Esterification | 1. H2O, H+ or OH-, 2. R'COOH, Acid Catalyst | Ester of R'COOH and 3,5,5-trimethylhexanol |
Advanced Analytical Characterization of 3,5,5 Trimethylhexyl Acetate
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in determining the molecular structure and confirming the identity of 3,5,5-trimethylhexyl acetate (B1210297).
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5,5-Trimethylhexyl Acetate
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing insights into its proton and carbon frameworks. While specific spectral data from dedicated studies on this compound are not widely published, expected chemical shifts can be inferred from the known structure and general principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern of signals in the aliphatic region, corresponding to the various methyl and methylene (B1212753) groups of the trimethylhexyl moiety. Key expected signals include a singlet for the acetate methyl protons and a triplet for the methylene protons adjacent to the ester oxygen.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. nih.gov This includes the carbonyl carbon of the ester group, the carbons of the acetate methyl group, and the distinct carbons within the branched 3,5,5-trimethylhexyl group. nih.gov
A related compound, 3,5,5-trimethylhexanoic acid, shows characteristic ¹H and ¹³C NMR spectra that can provide some insight into the expected signals for the trimethylhexyl portion of the acetate ester. chemicalbook.comchemicalbook.com
Expected ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) |
|---|---|
| Acetate (CH₃) | ~2.0 |
| Methylene (-OCH₂-) | ~4.0 |
Expected ¹³C NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Methylene (-OCH₂-) | ~60-70 |
| Acetate (CH₃) | ~21 |
Infrared (IR) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band is that of the ester carbonyl group (C=O), which is a strong indicator of the compound class.
The IR spectrum will also display characteristic C-H stretching and bending vibrations from the numerous aliphatic groups. The C-O stretching of the ester linkage provides further confirmation of the structure. It has been noted that the IR spectrum for this compound conforms to its known structure. myskinrecipes.com
Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | ~1730 |
| C-O Stretch (Ester) | 1150-1250 |
| C-H Stretch (Aliphatic) | 2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which has a molecular weight of 186.29 g/mol . nih.gov Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
The mass spectrum of this compound shows a series of fragment ions that are indicative of its branched structure. nist.gov Experimental GC-MS data reveals top peaks at m/z values of 70, 57, 69, 111, and 61. nih.gov The fragmentation pattern helps in confirming the arrangement of atoms within the molecule. nist.gov
Major Mass Spectral Fragments of this compound (EI-MS)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 70 | 99.99 | [C₅H₁₀]⁺ |
| 57 | 69.16 | [C₄H₉]⁺ |
| 69 | 34.59 | [C₅H₉]⁺ |
| 111 | 34.49 | [C₈H₁₅]⁺ |
Chromatographic Techniques for Separation and Quantification of this compound
Chromatographic methods are indispensable for separating this compound from other compounds and for its quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Monitoring
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for assessing the purity of this compound. This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification.
GC-FID is particularly useful for monitoring the progress of synthesis reactions and for quality control of the final product. For instance, it can be used to quantify residual starting materials like isononyl alcohol and 3,5,5-trimethylhexanoic acid in the final ester product. wiley.com The technique has also been applied to measure the release of fragrance ingredients, including acetates, from various matrices. semanticscholar.org
The Kovats retention index, a relative measure of retention time, has been determined for this compound on different types of GC columns. nih.gov On a standard non-polar column, the Kovats retention index is reported as 1162 and 1161.7. nih.govnih.gov On a standard polar column, the value is 1430. nih.govnih.gov
Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 1162, 1161.7 nih.govnih.gov |
| Semi-Standard Non-Polar | 1180 nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nveo.org This makes it an ideal technique for identifying this compound in complex mixtures such as essential oils, fragrance compositions, and environmental samples. nveo.orggoogle.comresearchgate.net
In a GC-MS analysis, the sample is first separated into its individual components by the GC. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries, such as the NIST library, for positive identification. nveo.org
GC-MS has been used to identify this compound in the analysis of volatile compounds from various sources. nveo.orgjchr.org The technique is sensitive and specific, allowing for the detection of even trace amounts of the compound. jchr.org
Development and Validation of Analytical Methods for this compound in Diverse Matrices
The development of a robust and reliable analytical method for the quantification of this compound in complex matrices, such as cosmetic products or environmental samples, requires a systematic approach followed by thorough validation to ensure the data generated is accurate and precise. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). mdpi.com
The development process begins with the selection of appropriate chromatographic conditions, including the column, mobile phase, and detector, as outlined in the previous section. A crucial step for complex matrices is the development of an efficient sample preparation protocol. Given the lipophilic nature of this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step may be necessary to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the table below, along with typical acceptance criteria for each.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed, often using a mass spectrometer or photodiode array detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments. | Recovery should typically be within 98-102% for drug substance or 90-110% for lower concentrations in complex matrices. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). | The Relative Standard Deviation (RSD) should generally be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied. |
This table is based on general principles of analytical method validation. nih.govmdpi.comtcichemicals.comnih.govfrontiersin.org
For a lipophilic compound like this compound in an emulsion-based cosmetic product, a significant challenge in method development would be the sample preparation step. Breaking the emulsion and effectively extracting the analyte from the oily phase without introducing interferences is critical for accurate quantification. nih.gov
Biological Activities and Mechanistic Investigations of 3,5,5 Trimethylhexyl Acetate
Antimicrobial Activity Research of 3,5,5-Trimethylhexyl Acetate (B1210297)
Research into the biological activities of 3,5,5-trimethylhexyl acetate has included investigations into its potential role within extracts exhibiting antimicrobial properties.
The compound this compound has been identified as a constituent in bioactive extracts from various natural sources through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). In one study, GC-MS analysis of a methanolic extract from the bacterium Neisseria gonorrhoeae identified thirty-nine bioactive compounds, including this compound. researchgate.net Another investigation into the Arvaneh plant (Hymenocrater platystegius Rech. F) also reported this compound as a significant finding among the identified bioactive compounds. researchgate.net
Table 1: Identification of this compound in Natural Extracts
| Source Organism | Extract Type | Analytical Method | Reference |
|---|---|---|---|
| Neisseria gonorrhoeae | Methanolic Extract | GC-MS | researchgate.net |
| Arvaneh Plant (Hymenocrater platystegius Rech. F) | Not specified in snippet | GC/MS | researchgate.net |
While this compound has been identified in crude extracts that demonstrate antimicrobial activity, studies on the efficacy of the isolated compound are limited. The antimicrobial effects observed are attributed to the complex mixture of components within the extract rather than to this compound alone.
For instance, the methanolic extract of Neisseria gonorrhoeae, which contains this compound, was found to be effective in suppressing the growth of the fungus Aspergillus flavus, showing an inhibition zone of 6.800±0.24 mm. researchgate.netuobabylon.edu.iq Similarly, crude extracts from the yeast Cryptococcus rajasthanensis were found to be antimicrobial against several pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. journalijar.com However, this compound was not explicitly listed as a component in the Cryptococcus rajasthanensis extracts. journalijar.com
In another context, an antibacterial composition containing several fragrance components, including 1% this compound, alongside various antibacterial aldehydes, demonstrated activity against both gram-negative and gram-positive bacteria. google.com The activity of this formulation cannot be solely ascribed to this compound due to the presence of other active components. google.com
Table 2: Antimicrobial Activity of Extracts Containing Various Bioactive Compounds
| Source of Extract | Extract Type | Test Pathogen | Observed Activity (Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Neisseria gonorrhoeae | Methanolic | Aspergillus flavus | 6.800±0.24 mm | uobabylon.edu.iq |
| Cryptococcus rajasthanensis | Chloroform | Escherichia coli | Maximum inhibition (value not specified) | journalijar.com |
| Cryptococcus rajasthanensis | Chloroform | Aspergillus flavus | Minimum inhibition (value not specified) | journalijar.com |
Note: The antimicrobial activities listed are for the entire crude extract, which contains a multitude of compounds.
Biochemical and Metabolic Pathway Investigations
Investigations into the biochemical role of this compound have centered on its function as a substrate in enzymatic reactions and its potential interactions with metabolic pathways, particularly lipid metabolism.
As an ester, this compound is a substrate for hydrolysis by esterase enzymes, a reaction that would yield 3,5,5-trimethylhexanol and acetic acid. evitachem.com This metabolic processing is considered crucial for understanding its biological effects. evitachem.com
The alcohol moiety of the compound, 3,5,5-trimethylhexanol, has been studied as a substrate in enzyme-catalyzed synthesis. Research on the enzymatic synthesis of esters using lipases demonstrated that 3,5,5-trimethylhexanol can be used in alcoholysis reactions. researchgate.net Specifically, the synthesis of di-3,5,5-trimethylhexyl sebacate (B1225510) was achieved with an 84% yield using Novozym 435 lipase (B570770) in a solvent-free medium. researchgate.net
Table 3: Example of an Enzyme-Catalyzed Reaction Involving a 3,5,5-Trimethylhexyl Moiety
| Reaction Type | Substrates | Enzyme | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification (Alcoholysis) | Dimethyl sebacate and 3,5,5-trimethylhexanol | Novozym 435 (Lipase from Candida antarctica) | di-3,5,5-trimethylhexyl sebacate | 84% | researchgate.net |
Direct studies on the interaction of this compound with lipid metabolism are not extensively documented. However, its hydrolysis product, 3,5,5-trimethylhexanol, belongs to a class of branched-chain alcohols that may influence lipid pathways. Research on structurally similar compounds provides insight into potential biological activities.
A study on 3,3,5-trimethylcyclohexanol (B90689) (TMC), a chemical closely related to the alcohol moiety of this compound, investigated its effects on hepatic cholesterol synthesis and bile secretion in rats. nih.gov The findings showed that TMC significantly inhibited the activity of hepatic S-3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov Furthermore, TMC acted as a potent choleretic, increasing bile flow and reducing the coupling of cholesterol secretion to bile salt secretion. nih.gov These findings for a related molecule suggest that branched-chain alcohols like 3,5,5-trimethylhexanol could potentially interact with lipid metabolism, although specific studies on this compound or its alcohol are required for confirmation.
Cellular and Biological Membrane Interactions
The interaction of chemical compounds with cellular membranes is a critical aspect of their biological activity, influencing their uptake, distribution, and potential effects within an organism. For esters like this compound, their lipophilic nature suggests a potential for interaction with the lipid bilayers of cell membranes.
The investigation of esters as components of drug delivery systems often involves assessing their ability to interact with or permeate biological membranes, potentially enhancing the delivery of active pharmaceutical ingredients. For compounds structurally related to this compound, such as 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, it has been suggested that they may interact with biological membranes to target specific cells or tissues. However, specific research detailing the membrane interaction of this compound within drug delivery contexts is not extensively available in publicly accessible literature. The study of how such esters partition into and affect the fluidity and permeability of lipid bilayers would be necessary to fully understand their potential in this field.
Currently, there is limited specific research focused on the direct cellular effects and molecular targets of this compound outside of general toxicology assessments. As an ester, it is plausible that its biological effects could be mediated through hydrolysis by cellular esterases, which would release 3,5,5-trimethylhexanol and acetic acid. smolecule.com These breakdown products could then enter various metabolic pathways. smolecule.com
Investigations into the broader category of isononyl acetate suggest that its biological activity is a subject of research, particularly concerning its safety profile. However, detailed studies identifying specific molecular targets or pathways modulated by this compound are not readily found in the scientific literature.
Skin Compatibility and Emollience Research
The primary documented application of this compound is in the cosmetics industry, where it functions as a fragrance ingredient and an emollient. myskinrecipes.comchemimpex.com Its role in cosmetic formulations is to improve the feel of products on the skin and to contribute to the stability of the formulation. chemimpex.com
As an emollient, this compound helps to soften and smooth the skin by forming a layer that slows water loss. Frequent or prolonged contact with the skin may cause irritation and dermatitis. nih.govnih.govnoaa.gov The branched structure of the isononyl group contributes to its unique physical properties, which are valued in cosmetic formulations. chemimpex.com While widely used, detailed mechanistic studies on its specific interactions with skin barrier lipids or its influence on skin hydration at a molecular level are not extensively published.
The table below summarizes the properties and applications of this compound based on available data.
| Property/Application | Description |
| Primary Function | Fragrance, Emollient myskinrecipes.comchemimpex.comcosmileeurope.eu |
| Industry | Cosmetics, Personal Care Products myskinrecipes.comchemimpex.com |
| Reported Skin Effect | Softens and smooths skin chemimpex.com |
| Potential Skin Reaction | May cause irritation and dermatitis with prolonged contact nih.govnih.govnoaa.gov |
Environmental Fate, Behavior, and Ecotoxicological Research of 3,5,5 Trimethylhexyl Acetate
Environmental Risk Assessment and Regulatory Compliance for 3,5,5-Trimethylhexyl Acetate (B1210297)
The environmental risk assessment of 3,5,5-trimethylhexyl acetate is informed by its ecotoxicological profile and its environmental fate, including its biodegradability and potential for bioaccumulation. Regulatory compliance is dictated by chemical safety regulations in various global jurisdictions, which rely on this data to classify the substance and set safe handling and use guidelines.
Environmental Hazard Classification
Based on aggregated data from notifications to the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) Regulation, this compound is classified as hazardous to the aquatic environment. nih.govpkwteile.deresearchgate.net Specifically, a significant majority of notifications (86%) classify the substance as Aquatic Chronic 2, with the hazard statement H411: "Toxic to aquatic life with long lasting effects". nih.govpkwteile.deresearchgate.net Some safety data sheets may also list H412: "Harmful to aquatic life with long lasting effects". pkwteile.de
For transport, it is classified under UN Number 3082, designating it as an environmentally hazardous substance, solid, n.o.s. when it is part of a mixture.
Detailed Research Findings
Ecotoxicological studies are crucial for determining the potential impact of a substance on aquatic ecosystems. For this compound, research has focused on its effects on three key trophic levels: algae, aquatic invertebrates, and fish.
The most sensitive trophic level appears to be algae. Studies on the green algae Pseudokirchneriella subcapitata have determined a 72-hour median Effective Concentration (EC₅₀) of 1.3 mg/L. carmotion.pl For aquatic invertebrates, the 48-hour EC₅₀ for Daphnia magna was found to be greater than 5.8 mg/L. carmotion.pl In fish, the 96-hour median Lethal Concentration (LC₅₀) for the fathead minnow (Pimephales promelas) was determined to be 7.7 mg/L. carmotion.pl
In terms of its environmental persistence, this compound is considered to be readily biodegradable. carmotion.pl A study conducted under OECD Guideline 301 F showed 80% degradation over a 28-day period. carmotion.pl This suggests that the substance is unlikely to persist for long periods in the environment.
Interactive Data Tables
The following tables summarize the key ecotoxicological and regulatory data for this compound.
Table 1: Ecotoxicological Profile of this compound
| Endpoint | Species | Duration | Value (mg/L) | Guideline | Reference |
| Acute Toxicity (LC₅₀) | Pimephales promelas (Fish) | 96 hours | 7.7 | OECD 203 | carmotion.pl |
| Acute Toxicity (EC₅₀) | Daphnia magna (Invertebrate) | 48 hours | >5.8 | OECD 202 | carmotion.pl |
| Growth Inhibition (EC₅₀) | Pseudokirchneriella subcapitata (Algae) | 72 hours | 1.3 | OECD 201 | carmotion.pl |
Table 2: Environmental Fate and Regulatory Identifiers
| Parameter | Value/Status | Guideline/Authority | Reference |
| Biodegradation | 80% in 28 days (Readily biodegradable) | OECD 301 F | carmotion.pl |
| Bioaccumulation | Log Pow = 4.6 | OECD 117 | carmotion.pl |
| PBT/vPvB Assessment | Not considered PBT or vPvB | REACH Regulation | autodoc.deautodoc.de |
| GHS Classification | Aquatic Chronic 2 (H411) | ECHA C&L Inventory | nih.govpkwteile.deresearchgate.net |
| UN Number | 3082 | Transport Regulations |
Regulatory Compliance Status
This compound is subject to various chemical regulations across the globe due to its use in consumer and industrial products.
European Union : The compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, with EC number 261-245-9. europa.eu Its classification as toxic to aquatic life necessitates specific labeling and safety data sheet provisions under the CLP Regulation. nih.govpkwteile.deresearchgate.net
United States : It is listed on the Toxic Substances Control Act (TSCA) Inventory and is subject to the Chemical Data Reporting (CDR) rule by the Environmental Protection Agency (EPA).
Australia : The substance is listed on the Australian Inventory of Industrial Chemicals (AIIC). kaercher-media.com
New Zealand : It is listed on the New Zealand Inventory of Chemicals (NZIoC).
Canada : It is listed on the Domestic Substances List.
These regulations ensure that importers and manufacturers provide data on the substance's properties and assess its potential risks to human health and the environment.
Advanced Research Applications of 3,5,5 Trimethylhexyl Acetate in Diverse Fields
Role of 3,5,5-Trimethylhexyl Acetate (B1210297) in Fragrance and Flavor Chemistry Research
3,5,5-Trimethylhexyl acetate, also known as isononyl acetate, is a significant ester in the field of fragrance and flavor chemistry. chemimpex.com Its unique olfactory characteristics and physicochemical properties have made it a subject of extensive research, focusing on its ability to enhance sensory experiences and improve product formulations. This compound is synthesized for its pleasant fruity and floral aroma, making it a valuable component in a wide array of consumer products. chemimpex.comfragranceconservatory.com
Enhancement of Aroma Profiles and Flavor Perception
In the realm of flavor science, this compound is investigated for its capacity to contribute sweet and fruity notes, thereby improving the taste perception of food and beverage products. chemimpex.com Its application as a flavoring agent is a key area of study, aiming to create more appealing and palatable consumer goods. chemimpex.com
| Property | Description | Source(s) |
| Primary Scent | Floral, Fruity, Woody | fragranceconservatory.comguidechem.comchemicalbook.comchemicalbook.com |
| Secondary Scent | Orris | fragranceconservatory.com |
| Flavor Profile | Sweet, Fruity | chemimpex.com |
Research on Stability and Longevity of Scent and Flavor Formulations with this compound
A critical aspect of fragrance and flavor formulation is the stability and longevity of the final product. Research has highlighted the role of this compound's physical properties in achieving these desired characteristics. Its low volatility and high boiling point, approximately 193-194 °C, are key to its effectiveness in applications that require prolonged scent retention, such as in perfumes and air fresheners. chemimpex.com
Studies have shown that this compound enhances the stability of scent and flavor formulations. chemimpex.com Its unique structure allows for excellent solubility in various product bases, which contributes to maintaining the integrity of the aroma or flavor over time. chemimpex.com Furthermore, patent literature describes its use in "pro-accords," which are designed for a delayed release of fragrance, thereby increasing the longevity of the scent on a substrate like skin. googleapis.com Research has also explored its function as a diluent that can slow the evaporation rate of the more volatile "top notes" in a complex fragrance, ensuring a more linear and lasting scent experience. google.com
| Physical Property | Value | Significance in Formulations | Source(s) |
| Boiling Point | 193 - 209 °C | Contributes to low volatility and prolonged scent retention. | chemimpex.comechemi.com |
| Volatility | Low | Enhances the longevity of fragrances and flavors. | chemimpex.com |
Compatibility Studies with Other Aroma Chemicals for Novel Formulations
The versatility of this compound is further underscored by its compatibility with a wide range of other aroma chemicals. chemimpex.com This compatibility is crucial for the development of novel and complex fragrance and flavor formulations. Researchers and formulators appreciate its ability to blend seamlessly with other ingredients, which allows for the creation of innovative scent profiles that meet specific consumer preferences. chemimpex.com
Industrial Chemical and Material Science Applications
Beyond its prominent role in the fragrance and flavor industries, this compound is also investigated for its utility in various industrial and material science applications. Its properties as a solvent and a chemical intermediate open up avenues for its use in coatings, inks, and the synthesis of specialized polymers.
Investigation of this compound as a Solvent in Coatings and Inks
In industrial settings, this compound is explored as an effective solvent. chemimpex.com Its excellent solvency properties are beneficial in the formulation of coatings and inks, where it can help to achieve the desired viscosity and influence drying times. chemimpex.com The ability to dissolve various resins and pigments makes it a valuable component in these applications. Research in this area focuses on optimizing formulations for performance and application efficiency. chemimpex.com Some sources explicitly mention its use in the formulation of various types of inks. oki.com
Utilization as a Chemical Intermediate in Specialty Chemical and Polymer Synthesis
This compound also serves as a building block, or chemical intermediate, in the synthesis of other value-added chemicals. chemimpex.com Its molecular structure can be modified through chemical reactions to produce a variety of specialty chemicals and polymers. chemimpex.com For example, it can be used in acetylation reactions. chemicalbook.comchemicalbook.com While detailed research findings on specific polymer syntheses are proprietary, patent literature indicates its potential use in creating new polymeric materials. google.com The ester functional group and the branched alkyl chain provide reactive sites for various chemical transformations, making it a versatile precursor in organic synthesis.
Research into Lubricant and Plasticizer Formulations Incorporating this compound
While primarily recognized for its role in the fragrance and cosmetic industries, this compound has also been a subject of investigation in the development of specialized lubricants and plasticizers. rsc.orggoogle.com Its potential utility in these fields stems from its ester structure and branched alkyl chain, which can influence properties such as viscosity, thermal stability, and compatibility with polymeric matrices.
In the context of plasticizers, which are additives that increase the flexibility or plasticity of a material, esters are a significant class of compounds. The investigation into branched-chain esters like this compound is driven by the need for plasticizers with low volatility and good compatibility with various polymers. google.comgoogleapis.com Research indicates that the molecular structure of an ester, including the length and branching of its alkyl chains, plays a crucial role in its effectiveness as a plasticizer.
The following table summarizes the key research areas for this compound in lubricant and plasticizer applications:
| Application Area | Research Focus | Potential Role of this compound |
| Lubricants | Formulation of specialty lubricants with tailored properties. rsc.org | Viscosity modifier, solvent for additives, stability enhancer. |
| Plasticizers | Development of low-volatility and polymer-compatible plasticizers. google.comgoogleapis.com | Enhancing flexibility and workability of polymeric materials. |
Cosmetic Science and Formulation Development Using this compound
Study of Emollient Properties in Cosmetic Products
As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss. chemimpex.com Research in cosmetic science has demonstrated that the emollient properties of esters are influenced by their chemical structure. The branched nature of the 3,5,5-trimethylhexyl group contributes to a non-greasy, light feel on the skin, a desirable characteristic in many cosmetic products. unizar.es
Studies often involve sensory panel testing and instrumental measurements to quantify the effects of emollients on skin hydration and texture. The selection of a particular ester, such as this compound, is based on the desired skin feel, spreading characteristics, and compatibility with other ingredients in the formulation. chemimpex.com
Impact on Skin Feel and Stability of Cosmetic Formulations
The "skin feel" of a cosmetic product is a critical factor for consumer acceptance. This compound is known to impart a pleasant, non-oily sensation upon application. chemimpex.com Its relatively low viscosity and good spreading properties contribute to a smooth and elegant texture in creams, lotions, and other personal care products.
Beyond its sensory impact, this compound also plays a role in the stability of cosmetic formulations. chemimpex.comgoogle.com As an ester, it can act as a solvent for other lipophilic (oil-soluble) ingredients, helping to create a homogenous and stable emulsion. googleapis.comjustia.com Its compatibility with a wide range of cosmetic raw materials is a key advantage in developing robust and effective formulations. chemimpex.com Research has shown that the stability of fragrance-containing products, including those with this compound, can be enhanced through encapsulation techniques. google.com
The following table outlines the key contributions of this compound in cosmetic formulations:
| Property | Impact on Cosmetic Formulation | Research Findings |
| Emollience | Softens and smooths the skin. chemimpex.com | The branched ester structure provides a light, non-greasy feel. unizar.es |
| Skin Feel | Imparts a pleasant, non-oily sensation. chemimpex.com | Contributes to a smooth and elegant product texture. |
| Stability | Acts as a solvent for other ingredients, improving homogeneity. chemimpex.comgoogleapis.comjustia.com | Enhances the stability of emulsions and fragrance delivery systems. google.com |
Development of Non-Comedogenic Product Formulations
The term "non-comedogenic" refers to products that are formulated to not block pores, which can help to prevent the formation of comedones (blackheads and whiteheads). In the development of cosmetic and dermatological products, particularly those for acne-prone skin, the selection of non-comedogenic ingredients is crucial.
While specific clinical studies on the comedogenicity of this compound are not extensively published in readily available literature, patent literature suggests its inclusion in formulations described as non-comedogenic. google.comgoogle.com Esters of branched-chain alcohols and carboxylic acids are often preferred in such formulations. google.comgoogle.com The rationale is that their molecular structure may be less likely to contribute to pore blockage compared to certain other types of lipids.
Safety and Regulatory Science Research of 3,5,5 Trimethylhexyl Acetate
Toxicological Endpoint Research and Risk Assessment of 3,5,5-Trimethylhexyl Acetate (B1210297)
The safety and toxicological profile of 3,5,5-trimethylhexyl acetate is evaluated through a series of toxicological endpoint studies. These assessments cover a range of potential effects, from genotoxicity to skin irritation, to determine the substance's hazard profile.
Genotoxicity Evaluations of this compound
Genotoxicity studies are crucial for identifying substances that can cause damage to DNA and chromosomes. Standard assessments include tests for gene mutations (e.g., Ames test) and chromosomal aberrations. Based on available safety data sheets for this compound, there is no available data regarding its potential for germ cell mutagenicity echemi.com. While the European Food Safety Authority (EFSA) has conducted a group evaluation for flavoring agents that includes genotoxicity studies, specific results for this compound are not detailed in the available literature thegoodscentscompany.com.
| Endpoint | Study Type | Result | Source |
|---|---|---|---|
| Germ Cell Mutagenicity | Not Specified | No data available | echemi.com |
Repeated Dose Toxicity Assessments of this compound
Repeated dose toxicity studies provide information on the potential health hazards from prolonged exposure to a substance europa.eu. These studies, such as the OECD Test Guideline 407 (28-day study) and 408 (90-day study), help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) europa.euivami.comoecd.org. For this compound, publicly available scientific literature and safety data sheets indicate that no data is available for repeated-dose exposure echemi.com. Information is available for acute oral toxicity, with a reported LD50 in rats of 4,250 mg/kg body weight echemi.com.
| Endpoint | Study Type | Result | Source |
|---|---|---|---|
| Repeated Dose Toxicity (STOT-RE) | Not Specified | No data available | echemi.com |
| Acute Oral Toxicity | LD50 (Rat) | 4,250 mg/kg bw | echemi.com |
Reproductive and Developmental Toxicity Research Related to this compound
Reproductive and developmental toxicity studies, such as those described in OECD Guidelines 414 and 421, assess the potential for a substance to interfere with reproductive function and fetal development oecd.orgoecd.orgoecd.org. According to available safety data, there is no specific data on the reproductive toxicity of this compound echemi.com. While the Environmental Working Group (EWG) notes a "low" concern for developmental and reproductive toxicity based on an assessment by Environment Canada, detailed study findings are not provided ewg.org. The European Food Safety Authority (EFSA) has also reviewed this substance as part of a group of flavoring agents, which included an evaluation of developmental and reproductive toxicity studies, but the specific outcomes for this compound are not publicly detailed thegoodscentscompany.com.
| Endpoint | Study Type | Result | Source |
|---|---|---|---|
| Reproductive Toxicity | Not Specified | No data available | echemi.com |
| Developmental Toxicity | Not Specified | No data available in detailed studies | echemi.comewg.org |
Skin Sensitization and Irritation Studies
Research into the dermal effects of this compound has yielded specific findings regarding irritation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the substance is classified as causing skin irritation (Category 2, H315) echemi.comechemi.com. It is noted that frequent or prolonged skin contact may lead to irritation and dermatitis nih.gov. However, one older study found that a 4% solution of the compound produced no irritation or sensitization thegoodscentscompany.com.
| Endpoint | Observation | Source |
|---|---|---|
| Skin Irritation | Classified as causing skin irritation (Category 2) | echemi.comechemi.com |
| Skin Irritation | Frequent or prolonged contact may cause irritation and dermatitis | nih.gov |
| Skin Irritation/Sensitization | A 4% solution showed no irritation or sensitization | thegoodscentscompany.com |
Phototoxicity and Photoallergenicity Assessments
Phototoxicity and photoallergenicity studies are conducted to determine if a substance can cause adverse skin reactions when exposed to light researchgate.net. These assessments involve measuring the absorption of UV-visible light and evaluating potential light-induced instability researchgate.net. There are currently no publicly available studies or data concerning the phototoxic or photoallergenic potential of this compound.
| Endpoint | Study Type | Result | Source |
|---|---|---|---|
| Phototoxicity | Not Specified | No data available | N/A |
| Photoallergenicity | Not Specified | No data available | N/A |
Local Respiratory Toxicity Evaluations
Local respiratory toxicity evaluates the potential for a substance to cause irritation or other adverse effects in the respiratory tract upon inhalation. For this compound, it has been noted that its vapors may irritate the eyes and respiratory tract nih.gov. However, specific toxicological data from formal inhalation studies are not available in the reviewed literature echemi.com.
| Endpoint | Observation/Result | Source |
|---|---|---|
| Respiratory Irritation | Vapors may irritate the respiratory tract | nih.gov |
| Acute Inhalation Toxicity | No data available | echemi.com |
Regulatory Frameworks and Compliance Studies for this compound
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Compliance and Dossier Analysis
This compound is registered under the European Union's REACH regulation, which mandates the comprehensive assessment of chemical substances. The registration dossier, submitted to the European Chemicals Agency (ECHA), contains a wide range of data on its properties, uses, and potential hazards.
The dossier includes detailed information on the substance's physicochemical properties, as well as its toxicological and ecotoxicological profiles. Key toxicological data indicates an acute oral LD50 in rats of 4,250 mg/kg body weight. The registration signifies that the substance has undergone a thorough evaluation process to ensure its safe use within the European market.
Registered Uses Under REACH: The primary registered use of this compound is as a fragrance ingredient in a variety of consumer products. These include:
Cosmetics and personal care products
Cleaning products
Air care products
The registration dossier also outlines the necessary risk management measures to ensure the safe handling and use of the substance throughout its lifecycle, from manufacturing to consumer use and disposal.
Interactive Data Table: REACH Dossier Highlights for this compound
| Parameter | Data Point |
| Registration Status | Registered |
| EC Number | 261-245-9 |
| CAS Number | 58430-94-7 |
| Acute Oral Toxicity | LD50 (rat): 4,250 mg/kg bw |
| Primary Function | Fragrance Ingredient |
| Registered Uses | Cosmetics, cleaning products, air care products |
Note: This table is based on publicly available data from the ECHA registration dossier.
International Fragrance Association (IFRA) Standards and Safety Assessments
The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance ingredients, which are based on the scientific assessments conducted by the Research Institute for Fragrance Materials (RIFM). This compound is included in the IFRA Transparency List, which comprises all fragrance ingredients currently in use.
A RIFM safety assessment for this compound is currently in progress. This comprehensive evaluation will review all available toxicological and dermatological data to establish safe use levels in various consumer product categories. While the full assessment is pending, existing data from studies on similar fragrance ingredients and the information available in the REACH dossier contribute to the current understanding of its safety profile. A safety data sheet for a product containing this ingredient noted that it did not cause sensitization in laboratory animals.
National Regulatory Landscape (e.g., Australian Industrial Chemicals Introduction Scheme, New Zealand Environmental Protection Authority)
Beyond the European Union, this compound is also subject to national chemical regulations in other regions.
Australia: This compound is listed on the Australian Industrial Chemicals Introduction Scheme (AICIS) inventory, meaning it is an industrial chemical available for use in Australia. nih.gov The listing is under the chemical name 1-Hexanol, 3,5,5-trimethyl-, acetate. nih.gov
New Zealand: In New Zealand, this compound is regulated by the Environmental Protection Authority (EPA). It does not have an individual approval but is permitted for use under an appropriate group standard, such as the Cosmetic Products Group Standard. nih.gov This framework sets rules for the importation and manufacture of cosmetics, including restrictions on certain ingredients and requirements for labeling and safety. ascc.com.aufreyrsolutions.comtuv.com
Exposure Assessment and Mitigation Strategies
Analysis of Volatile Chemical Emissions from Products Containing this compound
As a fragrance ingredient, this compound is a volatile organic compound (VOC) that can be released from consumer products into the indoor environment. Studies have been conducted to analyze the chemical composition of emissions from various scented products.
One notable study investigating the volatile emissions from car air fresheners identified this compound as one of the emitted compounds. nespurban.edu.au The analysis, conducted using headspace gas chromatography/mass spectrometry (GC/MS), detected this substance among a range of other VOCs released from these products. nespurban.edu.au The presence of this compound in the emissions from air care products highlights the potential for consumer exposure through inhalation. The EPA's CompTox Chemicals Dashboard also lists its use in home and car air fresheners, as well as various cleaning products.
Investigation of Human Exposure Pathways (e.g., Dermal Absorption, Inhalation)
The primary routes of human exposure to this compound are through dermal contact with products applied to the skin and inhalation of the substance volatilizing from scented products.
Dermal Exposure: Given its use in cosmetics and personal care products, dermal absorption is a key consideration in the safety assessment of this compound. While specific dermal absorption studies on this compound are not readily available in the public domain, the RIFM safety assessment, once completed, is expected to provide a thorough evaluation of this exposure pathway. General toxicological data indicates that frequent or prolonged skin contact may cause irritation and dermatitis. nih.gov
Inhalation Exposure: The use of this compound in air fresheners and other scented products leads to its presence in indoor air, making inhalation a significant exposure pathway. nespurban.edu.au Acute toxicity studies have provided some insights into the potential effects of inhalation. One study reported an LC50 in rats (male and female) of > 5.28 mg/l for a 4-hour exposure to the vapor, with the assessment noting no adverse effects observed in acute inhalation toxicity tests. fastenal.com Another safety data sheet also indicated no known significant effects or critical hazards related to inhalation. rbnainfo.com Vapors of isononyl acetate (an isomer) are reported to be irritating to the eyes and respiratory tract. nih.gov
Interactive Data Table: Summary of Human Exposure Pathway Information
| Exposure Pathway | Findings |
| Dermal | Potential for skin irritation and dermatitis with frequent or prolonged contact. nih.gov A comprehensive RIFM safety assessment is in progress. |
| Inhalation | Identified in emissions from car air fresheners. nespurban.edu.au Acute inhalation toxicity (rat, 4h) LC50 > 5.28 mg/l, with no adverse effects observed. fastenal.com Vapors may be irritating. nih.gov |
Development of Risk Management and Consumer Product Safety Protocols
The development of robust risk management and consumer product safety protocols for chemical compounds such as this compound is a multifaceted process, underpinned by comprehensive data collection, hazard identification, and exposure assessment. These protocols are essential to ensure the safe use of this compound in various consumer products, including fragrances, cleaning products, and air fresheners. The process involves collaboration between regulatory bodies, industry stakeholders, and scientific research institutions to establish guidelines that mitigate potential risks to consumers.
A foundational component of developing safety protocols is the thorough characterization of the substance. For this compound, this includes an understanding of its physical and chemical properties, which inform its behavior in different product matrices and potential exposure pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Odor | Fruity, floral, woody |
| Boiling Point | 209 °C (408 °F) |
| Flash Point | 79 °C (174 °F) |
| Solubility in Water | 19.1 mg/L at 20 °C |
| Vapor Pressure | 1.36 hPa at 25 °C |
The risk assessment process further evaluates the potential hazards associated with the compound. This involves a review of toxicological data to determine any adverse effects on human health. For this compound, this includes an evaluation of its potential for skin irritation, eye irritation, and other systemic effects.
Following hazard identification, exposure scenarios are developed to estimate the extent to which consumers may come into contact with the substance through the use of various products. These scenarios consider the concentration of the ingredient in different product types and the frequency and duration of product use.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Category |
| Flammable liquids | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
Based on the comprehensive risk assessment, risk management measures are established. These can include setting concentration limits for the ingredient in specific product types, requiring specific labeling to inform consumers of potential hazards and safe use instructions, and establishing handling and storage guidelines for manufacturers.
For fragrance ingredients like this compound, the Research Institute for Fragrance Materials (RIFM) plays a crucial role in conducting safety assessments. The RIFM Expert Panel, an independent body of academic scientists, reviews all available scientific data to determine the safety of fragrance ingredients under their intended conditions of use. This includes an evaluation of data on skin sensitization, phototoxicity, and systemic toxicity. The findings from these assessments are used to develop and update the IFRA (International Fragrance Association) Standards, which set the guidelines for the safe use of fragrance ingredients.
Regulatory bodies in different regions, such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), also play a significant role in the oversight of chemical safety. Through regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, manufacturers are required to provide data on the safety of their substances and to implement appropriate risk management measures.
The development of consumer product safety protocols is an ongoing process that incorporates new scientific findings and data from post-market surveillance. This iterative approach ensures that the safety standards for compounds like this compound remain current and protective of public health.
Conclusion and Future Research Directions for 3,5,5 Trimethylhexyl Acetate
Summary of Key Research Findings and Gaps in Knowledge
3,5,5-Trimethylhexyl acetate (B1210297) is a synthetic ester recognized for its versatile applications, primarily as a fragrance and flavoring agent. Its characteristic soft, fruity, and woody aroma with floral undertones makes it a valuable component in perfumes, personal care products, and household items like air fresheners. chemimpex.comthegoodscentscompany.comechemi.com In the food and beverage industry, it imparts fruity and sweet notes. chemimpex.com The compound's low volatility and high boiling point contribute to its longevity in various formulations. chemimpex.com
Current research on 3,5,5-Trimethylhexyl acetate has largely centered on its synthesis and basic chemical properties. The common industrial preparation involves the oxo synthesis of diisobutene, followed by hydrogenation to 3,5,5-trimethylhexanol and subsequent acetylation. echemi.comchemicalbook.com While its physical and chemical properties are documented, there is a noticeable lack of in-depth, publicly available scientific studies specifically investigating its nuanced flavor profile, potential synergistic effects with other fragrance compounds, or its behavior in different consumer product matrices.
The following table summarizes the key research findings and identifies the existing knowledge gaps for this compound.
| Research Area | Key Findings | Gaps in Knowledge |
|---|---|---|
| Applications | Widely used as a fragrance in perfumes, personal care products, and air fresheners. chemimpex.comthegoodscentscompany.com Also utilized as a flavoring agent in food and beverages. chemimpex.com | Limited data on its specific flavor chemistry and interactions with other ingredients in complex formulations. |
| Synthesis | Industrially produced via oxo synthesis of diisobutene, followed by hydrogenation and acetylation. echemi.comchemicalbook.com | Lack of research on more sustainable and greener synthesis routes, such as biocatalysis, specifically for this compound. |
| Environmental Fate | Generally considered not to be persistent or bioaccumulative. ewg.org | Detailed studies on its biodegradation pathways, particularly the influence of its branched structure, are scarce. nih.govresearchgate.net Long-term environmental impact data is limited. |
| Toxicology | Classified as not expected to be potentially toxic or harmful in some databases. ewg.org | Comprehensive, peer-reviewed toxicological data, including studies on potential endocrine disruption and long-term exposure effects, is not widely available. |
Emerging Research Methodologies and Techniques
Future research on this compound will benefit significantly from the adoption of emerging methodologies and techniques in chemical analysis, synthesis, and environmental assessment.
Biocatalysis for Sustainable Synthesis: There is a growing trend towards the use of enzymatic catalysts for the synthesis of esters, driven by the principles of green chemistry. mdpi.comresearchgate.netnih.govnih.gov Lipases, in particular, have shown great promise in catalyzing esterification reactions under mild conditions, often in solvent-free systems. mdpi.comresearchgate.netnih.govnih.gov Research into the application of immobilized lipases for the production of this compound could lead to more sustainable and energy-efficient manufacturing processes with higher product purity. mdpi.comresearchgate.netnih.govnih.gov
In Silico and High-Throughput Screening: Computational modeling and in silico methods can be employed to predict the toxicological properties and environmental fate of this compound, helping to fill the current data gaps. High-throughput screening methods can be utilized to rapidly assess the biodegradability of a wide range of branched-chain esters, providing valuable data for designing more environmentally friendly fragrance molecules.
The following table details emerging research methodologies and their potential applications in the study of this compound.
| Methodology/Technique | Application to this compound Research |
|---|---|
| Gas Chromatography-Olfactometry (GC-O) | Detailed characterization of its odor profile and identification of key aroma nuances. |
| Biocatalytic Synthesis | Development of greener and more sustainable manufacturing processes using enzymes like lipases. mdpi.comresearchgate.netnih.govnih.gov |
| Life Cycle Assessment (LCA) | Comprehensive evaluation of the environmental footprint of its production and use, from raw material extraction to end-of-life. rsc.orgrsc.orgresearchgate.netperfumerflavorist.com |
| In Silico Toxicology | Prediction of potential toxicity and endocrine-disrupting effects to guide further empirical testing. |
| High-Throughput Biodegradation Assays | Rapid assessment of its biodegradability in various environmental compartments and comparison with other fragrance esters. |
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound presents several opportunities for interdisciplinary research, extending beyond its traditional applications in the fragrance and flavor industries.
Food Science and Sensory Analysis: A deeper collaboration between chemists and food scientists could explore the flavor-modifying properties of this compound in various food matrices. Sensory panel studies combined with advanced analytical techniques could elucidate how this compound interacts with other flavor molecules to create unique taste experiences.
Materials Science and Polymer Chemistry: Given its properties as a solvent, there is potential for research into the use of this compound in the development of novel coatings, inks, and polymers. chemimpex.com Its branched structure could influence the properties of polymers in which it is incorporated, opening avenues for research in materials science.
Environmental Science and Green Chemistry: The study of the environmental fate and sustainable synthesis of this compound is inherently interdisciplinary. It requires the expertise of environmental scientists to assess its impact on ecosystems, microbiologists to study its biodegradation, and green chemists to design more environmentally benign production methods.
Biotechnology and Metabolic Engineering: The burgeoning field of synthetic biology offers the potential to produce this compound and other valuable esters from renewable feedstocks using engineered microorganisms. This would involve a collaborative effort between biotechnologists, metabolic engineers, and chemists to design and optimize microbial cell factories for the production of these compounds.
Societal Impact and Sustainable Development Considerations in Future Research
Future research on this compound should be guided by broader societal concerns regarding the environmental and health impacts of synthetic chemicals, as well as the principles of sustainable development.
Transparency and Consumer Awareness: There is a growing consumer demand for greater transparency in the ingredients used in fragrances and consumer products. Future research should contribute to a more comprehensive and publicly accessible body of knowledge about the safety and environmental profile of this compound.
Circular Economy Principles: Research should explore opportunities to incorporate circular economy principles into the lifecycle of products containing this compound. This could involve investigating the potential for recycling or upcycling of post-consumer products containing this fragrance ingredient.
Regulatory Science and Policy: As our understanding of the environmental and health impacts of fragrance ingredients evolves, there will be a need for robust scientific data to inform regulatory policies. Future research on this compound can play a vital role in providing the evidence base for sound and protective regulations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5,5-trimethylhexyl acetate, and what are their key reaction parameters?
- Methodological Answer : Two primary methods are documented:
- Esterification : Reacting 3,5,5-trimethylhexanol (isononanol) with acetic acid under acid catalysis (e.g., sulfuric acid) at 100–120°C. The reaction typically achieves yields of 75–85% after 4–6 hours, with excess acetic acid removed via neutralization and distillation .
- Olefin-Acetic Acid Addition : Reacting 2,4,4-trimethyl-1-pentene with acetic acid at elevated temperatures (150–180°C) under pressure. This route avoids catalysts but requires precise temperature control to minimize byproducts like diesters or oligomers .
- Critical Parameters : Monitor reaction time, acid-to-alcohol molar ratios, and purification steps (e.g., fractional distillation) to optimize purity (>98% by GC).
Q. How is this compound characterized analytically, and what spectral data are critical for validation?
- Methodological Answer : Key techniques include:
- GC-MS : Retention indices and mass fragmentation patterns (e.g., base peak at m/z 61 for the acetate group) .
- NMR : Distinct signals at δ 2.05 ppm (singlet, CH₃COO), δ 4.05 ppm (triplet, CH₂O), and δ 0.85–1.50 ppm (multiplet, branched alkyl chain) .
- IR : Strong absorbance at 1740–1745 cm⁻¹ (C=O stretch) and 1230–1240 cm⁻¹ (C-O ester) .
- Validation : Cross-reference with databases like PubChem or NIST MS Library to confirm structural assignments.
Q. What are the safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Oral LD₅₀ in rats is 4250 mg/kg, indicating low acute toxicity. However, prolonged exposure may cause mild irritation to mucous membranes .
- Safety Protocols : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. Waste disposal must comply with EPA guidelines for ester-containing compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to reduce side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., toluene) improve regioselectivity in the olefin-acetic acid route .
- Kinetic Studies : Use in-situ FTIR or HPLC to track intermediate formation and adjust temperature gradients dynamically .
Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic and natural sources be resolved?
- Methodological Answer :
- Natural vs. Synthetic Comparison : Isolate this compound from plant essential oils (e.g., via column chromatography) and compare NMR/GC-MS profiles with synthetic batches. Discrepancies may arise from stereochemical impurities or co-eluting terpenes .
- Advanced Techniques : Use chiral GC columns or 2D NMR (e.g., HSQC, COSY) to resolve stereochemical ambiguities .
Q. What structure-activity relationships govern its use as a fragrance ingredient, and how do branching patterns affect odor thresholds?
- Methodological Answer :
- Odor Profiling : Conduct olfactometry studies to correlate the branched C₉ chain (3,5,5-trimethylhexyl) with fruity/floral notes. Compare with linear isomers (e.g., n-nonyl acetate) to assess volatility and persistence .
- Computational Modeling : Use molecular docking or QSAR models to predict interactions with olfactory receptors, focusing on steric effects from the trimethyl groups .
Q. What methodologies are recommended for detecting trace residues of this compound in environmental samples?
- Methodological Answer :
- Sample Preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with hexane/ethyl acetate.
- Detection : GC-ECD or LC-MS/MS (MRM transitions m/z 186 → 61) for ppb-level sensitivity. Validate with spiked recovery tests (85–110% recovery) .
Data Contradictions and Resolution
Q. How to address discrepancies in reported boiling points (e.g., 209°C vs. 186–191°C) across literature sources?
- Methodological Answer :
- Purity Assessment : Verify sample purity via GC-FID (>98%). Impurities (e.g., residual alcohols) lower observed boiling points .
- Pressure Calibration : Replicate measurements using standardized ebulliometry under reduced pressure (e.g., 10 mmHg) to resolve atmospheric pressure variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
